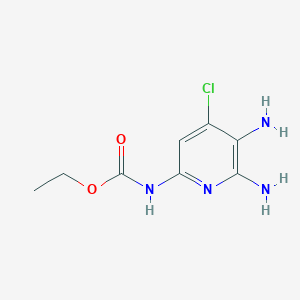
CADMIUM SELENIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CADMIUM SELENIDE is a binary compound consisting of cadmium and selenium. It is a member of the II-VI semiconductor family and is known for its unique optical and electronic properties. The compound has a molecular formula of CdSe and is often used in the form of nanoparticles or thin films. This compound is particularly noted for its applications in optoelectronics, including solar cells, light-emitting diodes (LEDs), and photodetectors .
準備方法
Synthetic Routes and Reaction Conditions: CADMIUM SELENIDE can be synthesized through various methods, including colloidal synthesis, hydrothermal synthesis, and electrodeposition. One common method involves the reaction of cadmium salts (such as cadmium acetate or cadmium chloride) with selenium precursors (such as sodium selenite or selenium powder) in the presence of reducing agents like sodium borohydride. The reaction is typically carried out in an aqueous medium at elevated temperatures (around 100°C) to facilitate the formation of cadmium monoselenide nanoparticles .
Industrial Production Methods: In industrial settings, cadmium monoselenide is often produced through high-temperature solid-state reactions. This involves heating a mixture of cadmium and selenium powders in a controlled atmosphere to form the desired compound. The process requires precise temperature control and an inert atmosphere to prevent oxidation and ensure high purity of the final product .
化学反応の分析
Types of Reactions: CADMIUM SELENIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form cadmium oxide and selenium dioxide. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: The compound can be reduced back to its elemental forms using strong reducing agents like hydrogen gas at high temperatures.
Substitution: this compound can undergo substitution reactions with halogens, forming cadmium halides and selenium halides.
Major Products Formed:
Oxidation: Cadmium oxide (CdO) and selenium dioxide (SeO2)
Reduction: Elemental cadmium (Cd) and selenium (Se)
Substitution: Cadmium halides (CdX2) and selenium halides (SeX2), where X represents a halogen.
科学的研究の応用
作用機序
The mechanism by which cadmium monoselenide exerts its effects is primarily related to its semiconductor properties. The compound interacts with light and electrical fields, allowing it to absorb and emit photons. This interaction is facilitated by its bandgap, which can be tuned by altering the size of the nanoparticles. In biological systems, cadmium monoselenide nanoparticles can interact with cellular components, leading to various biochemical effects. These interactions often involve oxidative stress and the generation of reactive oxygen species, which can affect cellular signaling pathways and gene expression .
類似化合物との比較
Cadmium Sulfide (CdS): Known for its use in photodetectors and solar cells, cadmium sulfide has a wider bandgap compared to cadmium monoselenide, making it suitable for different optoelectronic applications.
Cadmium Telluride (CdTe): Widely used in thin-film solar cells, cadmium telluride has a narrower bandgap than cadmium monoselenide, which allows for efficient light absorption in the visible spectrum.
Zinc Selenide (ZnSe): Used in infrared optics and laser diodes, zinc selenide has similar optical properties to cadmium monoselenide but is less toxic and more stable.
Uniqueness of Cadmium Monoselenide: CADMIUM SELENIDE stands out due to its tunable optical properties, which can be precisely controlled by adjusting the size of the nanoparticles. This makes it highly versatile for various applications, from quantum dot solar cells to medical imaging .
特性
分子式 |
CdSe |
|---|---|
分子量 |
191.38 g/mol |
IUPAC名 |
cadmium(2+);selenium(2-) |
InChI |
InChI=1S/Cd.Se/q+2;-2 |
InChIキー |
UHYPYGJEEGLRJD-UHFFFAOYSA-N |
正規SMILES |
[Se-2].[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,11-Dihydro-9-methyl-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B8431856.png)




![Methyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbodithioate](/img/structure/B8431891.png)






![7-[4-(4-Fluorophenacyl)piperazino]-1-ethyl-4-oxo-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B8431957.png)

